trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
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Overview
Description
trans-3, 4-Dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene, also known as trans-dmba-3, 4-dihydrodiol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. trans-3, 4-Dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-3, 4-dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene is primarily located in the membrane (predicted from logP).
Trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene is a phenanthrol.
Scientific Research Applications
Metabolic Identification and DNA Binding
Trans-3,4-dihydrodiol metabolites of 7,12-dimethylbenz[a]anthracene have been identified as significant in studies of carcinogenic and adrenocorticolytic agents. These metabolites demonstrate stronger DNA-binding activities upon further metabolism compared to their parent compounds (Chou & Yang, 1978).
Tumor Initiating Activity
The trans-3,4-dihydrodiol of 7,12-dimethylbenz[a]anthracene has been found to be a potent tumor initiator in mouse skin, suggesting its role as a proximal carcinogen (Slaga et al., 1979).
Oxidation Processes and Enzymic Reactions
Studies have shown the formation of trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene through oxidation processes and enzymic reactions, further highlighting its significance in scientific research (Tierney et al., 1978).
Role in Malignant Transformation and Mutagenesis
Research has indicated that trans-dihydrodiols derived from 7,12-dimethylbenz[a]anthracene, including the 3,4-dihydrodiol, can induce mutations and malignant transformations, demonstrating their biological activity and importance in cancer research (Marquardt et al., 1978).
Chiral Analysis and Resolution
The enantiomers of trans-3,4-dihydrodiol have been studied through high-performance liquid chromatography, contributing to the understanding of stereochemistry in chemical and pharmacological research (Yang & Weems, 1984).
Metabolic and Environmental Degradation
Mycobacterium vanbaalenii PYR-1 demonstrates regio- and stereoselective metabolism of 7,12-dimethylbenz[a]anthracene, including the production of trans-3,4-dihydrodiol, which is important for understanding microbial degradation of carcinogenic compounds (Moody et al., 2003).
properties
CAS RN |
68162-13-0 |
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Product Name |
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene |
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3S,4S)-7,12-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-11-13-5-3-4-6-14(13)12(2)19-15(11)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3/t18-,20-/m0/s1 |
InChI Key |
YZIIKMBFHLJAFT-ICSRJNTNSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C[C@@H]([C@H]3O)O |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(C3O)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(C3O)O |
Other CAS RN |
74938-86-6 92693-62-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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